GPN;Glycylproline p-nitroanilide tosylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylproline p-nitroanilide tosylate involves the coupling of glycylproline with p-nitroaniline, followed by tosylation. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of Glycylproline p-nitroanilide tosylate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Glycylproline p-nitroanilide tosylate undergoes various chemical reactions, including:
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzyme (X-Prolyl dipeptidyl-aminopeptidase), buffer solution (pH 7.4), temperature (37°C).
Reduction: Hydrogen gas, palladium catalyst, solvent (ethanol), temperature (room temperature).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (dimethylformamide), temperature (room temperature to 50°C).
Major Products Formed
- Hydrolysis: p-Nitroaniline and glycylproline .
Reduction: Glycylproline p-phenylenediamine tosylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycylproline p-nitroanilide tosylate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study the activity of X-Prolyl dipeptidyl-aminopeptidase.
Biology: Employed in the investigation of peptide metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for diseases related to enzyme dysfunction.
Industry: Applied in the production of enzyme-based biosensors and biocatalysts.
Mechanism of Action
Glycylproline p-nitroanilide tosylate acts as a substrate for X-Prolyl dipeptidyl-aminopeptidase. The enzyme cleaves the peptide bond between glycylproline and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. This reaction is used to measure the activity of the enzyme and to screen for potential inhibitors . The molecular targets and pathways involved include the active site of the enzyme and the catalytic mechanism of peptide bond hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Glycylproline p-nitroanilide hydrochloride: Similar substrate used in enzyme assays.
Glycylproline p-nitroanilide: A non-tosylated version of the compound.
Uniqueness
Glycylproline p-nitroanilide tosylate is unique due to its tosyl group, which enhances its solubility and stability in various solvents. This makes it particularly suitable for use in enzyme assays and other biochemical applications .
Properties
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLUWCXVWCBOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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